molecular formula C14H26BrNO4 B6360130 4-(N,N-Di-boc-amino)butyl bromide CAS No. 135924-07-1

4-(N,N-Di-boc-amino)butyl bromide

Cat. No.: B6360130
CAS No.: 135924-07-1
M. Wt: 352.26 g/mol
InChI Key: CNZZVGZZNDHYBP-UHFFFAOYSA-N
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Description

4-(N,N-Di-boc-amino)butyl bromide is an organic compound with the molecular formula C14H26BrNO4. It is commonly used as an intermediate in organic synthesis, particularly in the preparation of various drugs and biomolecules. The compound is characterized by the presence of a bromine atom and a di-tert-butyl carbamate group attached to a butyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N,N-Di-boc-amino)butyl bromide typically involves the protection of an amino group with di-tert-butyl dicarbonate (Boc2O) followed by bromination. One common method includes the reaction of 4-aminobutanol with di-tert-butyl dicarbonate to form the Boc-protected amine. This intermediate is then treated with a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-(N,N-Di-boc-amino)butyl bromide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.

    Deprotection: The Boc groups can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Depending on the nucleophile used, products can include azides, thiocyanates, or ethers.

    Deprotection: The major product is the free amine, which can be further utilized in various synthetic applications.

Scientific Research Applications

4-(N,N-Di-boc-amino)butyl bromide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the modification of biomolecules, such as peptides and proteins, for various biochemical studies.

    Medicine: It serves as a precursor in the synthesis of drug candidates, particularly those targeting neurological and infectious diseases.

    Industry: The compound is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(N,N-Di-boc-amino)butyl bromide is unique due to the presence of two Boc groups, which provide enhanced protection to the amino group, making it more versatile in multi-step synthetic processes

Biological Activity

4-(N,N-Di-boc-amino)butyl bromide, with the chemical formula C14H26BrNO4 and CAS number 135924-07-1, is a compound of interest in various biological and chemical research applications. The compound is characterized by the presence of two Boc (tert-butoxycarbonyl) protecting groups on the amino functionality, which enhances its stability and reactivity in biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Weight : 352.27 g/mol
  • Purity : 95.00%
  • Structural Formula :
CC C C OC O N CCCCBr C O OC C C C\text{CC C C OC O N CCCCBr C O OC C C C}

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The Boc groups serve to protect the amine from premature reactions while allowing for selective deprotection under specific conditions. This selectivity is crucial in drug design where controlled release of active amines is required.

Key Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes by forming stable complexes with active sites.
  • Cellular Uptake : The bromide moiety facilitates cellular uptake through ion channels or transporters, enhancing bioavailability.
  • Polyamine Interaction : As a derivative of polyamines, it may influence cellular signaling pathways related to growth and differentiation.

Biological Activity Assessment

Various studies have assessed the biological activity of compounds similar to this compound. Below is a summary of findings from relevant research:

StudyFindings
In vitro enzyme inhibition assays Demonstrated that Boc-protected amines can inhibit serine proteases effectively, suggesting potential therapeutic applications in cancer treatment .
Cell viability assays Exhibited cytotoxic effects on cancer cell lines, indicating its potential as an anticancer agent .
Polyamine metabolism studies Showed that Boc-protected derivatives can modulate polyamine levels in cells, impacting cell proliferation .

Case Studies

  • Anticancer Activity : A study evaluated the effects of various Boc-protected amines on human cancer cell lines. Results indicated that this compound inhibited cell growth in a dose-dependent manner, with IC50 values comparable to known chemotherapeutics.
  • Neuroprotective Effects : Research involving animal models suggested that compounds similar to this compound could confer neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress markers.
  • Synthesis and Application in Drug Development : The compound has been utilized as a building block in the synthesis of more complex molecules aimed at treating neurodegenerative diseases due to its favorable pharmacokinetic properties .

Properties

IUPAC Name

tert-butyl N-(4-bromobutyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26BrNO4/c1-13(2,3)19-11(17)16(10-8-7-9-15)12(18)20-14(4,5)6/h7-10H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNZZVGZZNDHYBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCCCBr)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135924-07-1
Record name di-tert-butyl (4-bromobutyl)imidodicarbonate
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